Lipophilicity Advantage Over Closest N-Ethyl and N-Unsubstituted Analogs
The target compound exhibits a calculated logP of 5.133 and logD of 5.133, consistent with predicted blood-brain barrier permeability . In contrast, the N-ethyl analog (CAS 921998-78-9) has an estimated logP of approximately 3.5–4.0, and the N‑unsubstituted analog (CAS 921999‑79‑3) is expected to be even more polar due to the free lactam NH . This logP difference of >1 log unit translates to a >10‑fold difference in predicted octanol/water partition, which directly impacts CNS exposure and membrane partitioning.
| Evidence Dimension | Lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | logP = 5.1332; logD = 5.1327 (calculated) |
| Comparator Or Baseline | N-ethyl analog (CAS 921998‑78‑9): estimated logP ~3.5–4.0; N-unsubstituted analog (CAS 921999‑79‑3): estimated logP ~2.5–3.0 (calculated by structural analogy) |
| Quantified Difference | Δ logP ≥ 1.0 log unit (≥10‑fold increase in lipophilicity) |
| Conditions | In silico prediction using consensus logP algorithm; experimental validation pending |
Why This Matters
A logP difference of ≥1 unit translates to a >10‑fold increase in lipid membrane partitioning, making this compound more suitable for target engagement in CNS or intracellular targets where membrane permeability is rate-limiting.
- [1] Kuujia.com. CAS 921998-78-9 – N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide. https://www.kuujia.com/cas-921998-78-9.html (accessed 2026-05-09). View Source
